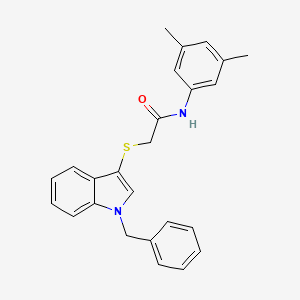
2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N2OS and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a derivative of indole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2S, and its structure features an indole moiety linked to a thioether and an acetamide group. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability.
Antitumor Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often fall below 10 µM, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.2 |
| Compound B | HeLa (cervical cancer) | 7.4 |
| Compound C | A549 (lung cancer) | 6.8 |
The structure-activity relationship suggests that substituents on the phenyl ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds with thioether linkages exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings suggest that the thioether functionality may play a crucial role in antimicrobial efficacy .
Neuropharmacological Effects
Compounds containing indole structures have been recognized for their neuropharmacological effects, particularly as antagonists at nicotinic acetylcholine receptors (nAChRs). The compound's analogs have shown competitive antagonism against human α4β2 and α7 nAChRs, which are implicated in cognitive functions and neurodegenerative diseases.
Case Studies
- Study on Antitumor Activity : A study evaluated a series of indole-based compounds for their anticancer properties using MTT assays. The results indicated that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines, with SAR analysis revealing that methyl substitutions on the phenyl ring were beneficial for enhancing potency .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of thioether-containing indoles against clinical isolates of bacteria. The study reported that these compounds showed promising antibacterial effects, particularly against resistant strains of S. aureus and E. coli, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-18-12-19(2)14-21(13-18)26-25(28)17-29-24-16-27(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNZBYUEQAAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














